molecular formula C23H16ClF4N3O3 B12630613 C23H16ClF4N3O3

C23H16ClF4N3O3

Cat. No.: B12630613
M. Wt: 493.8 g/mol
InChI Key: DUZBSLXGTCZLDT-KANGHSEISA-N
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Description

. This compound is a complex organic molecule that features a quinazolinecarboxamide core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-3-hydroxy-2-oxo-N-(2,4,6-trifluorobenzyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16ClF4N3O3

Molecular Weight

493.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C23H16ClF4N3O3/c24-13-5-3-10(23(26,27)28)8-16(13)31-19(32)17-15-2-1-7-30(15)22(18(17)20(31)33)12-9-11(25)4-6-14(12)29-21(22)34/h3-6,8-9,15,17-18H,1-2,7H2,(H,29,34)/t15-,17+,18-,22+/m0/s1

InChI Key

DUZBSLXGTCZLDT-KANGHSEISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

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